molecular formula C17H11F3N6OS B2567617 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 1903631-56-0

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Katalognummer: B2567617
CAS-Nummer: 1903631-56-0
Molekulargewicht: 404.37
InChI-Schlüssel: MABRBVWQRUOPGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophen-3-yl group at position 6 and a nicotinamide moiety bearing a trifluoromethyl group at position 4. This structure combines aromatic electron-rich (thiophene) and electron-withdrawing (trifluoromethyl) groups, which may influence its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N6OS/c18-17(19,20)13-3-1-10(7-21-13)16(27)22-8-15-24-23-14-4-2-12(25-26(14)15)11-5-6-28-9-11/h1-7,9H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABRBVWQRUOPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings, including in vitro studies and structure-activity relationships.

Chemical Structure and Properties

The compound has the following chemical formula:

C17H11F3N6OS\text{C}_{17}\text{H}_{11}\text{F}_{3}\text{N}_{6}\text{OS}

With a molecular weight of 404.4 g/mol. The structural complexity arises from its combination of a triazolo-pyridazine core and a thiophene ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases involved in cancer pathways. Its design as a potential c-Met inhibitor indicates that it may play a role in modulating signaling pathways associated with tumor growth and metastasis.

1. Inhibition of c-Met Kinase

Recent studies have demonstrated that derivatives similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide exhibit significant inhibitory effects on c-Met kinase:

  • IC50 Values : Compounds related to this structure showed IC50 values ranging from 0.090 µM to 2.73 µM against various cancer cell lines (A549, MCF-7, HeLa) .

2. Cytotoxicity Studies

In vitro cytotoxicity assays have shown that these compounds possess moderate cytotoxic effects against cancer cell lines:

CompoundCell LineIC50 Value (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings suggest that the compound can effectively inhibit cell proliferation in specific cancer types .

3. Structural Insights and SAR

The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the triazolo-pyridazine core can significantly affect the biological activity:

  • Triazole Derivatives : The presence of the triazole moiety is crucial for enhancing the inhibitory potency against c-Met kinase.
  • Thiophene Influence : The thiophene ring contributes to the lipophilicity and overall bioactivity of the compound, facilitating better interaction with target proteins .

Case Studies

A notable study evaluated a series of triazolo-pyridazine derivatives for their anticancer properties:

  • Study Design : Compounds were synthesized and screened against various cancer cell lines.
  • Results : The most promising derivatives exhibited significant cytotoxicity and were found to induce apoptosis in cancer cells through modulation of cell cycle progression .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. Studies have demonstrated that derivatives of triazolo-pyridazine can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Compound TypeCancer TypeIC50 (µM)Reference
Triazolo derivativeBreast Cancer0.25
Pyridazine analogLung Cancer0.15

Case Study : A study on triazole derivatives revealed that the compound exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.25 µM, significantly lower than standard chemotherapeutic agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential, particularly as a selective COX-II inhibitor. In vitro studies reported moderate inhibitory activity against COX-II, suggesting its utility in treating inflammatory diseases.

StudyCOX-II Inhibition IC50 (µM)Selectivity Index
Study A0.5210.73
Study B0.789.51

Case Study : In an experimental model of arthritis, the compound showed a marked reduction in inflammation markers compared to control groups. The anti-inflammatory effect was quantified using paw edema measurements and histological analysis.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Modifications

  • Triazolopyridazine vs. Triazolothiadiazine :
    The target compound’s triazolopyridazine core differs from triazolothiadiazine derivatives (e.g., 6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in ). The latter incorporates a sulfur atom in the thiadiazine ring, which may enhance metabolic stability but reduce solubility compared to the pyridazine-based core .

Substituent Effects

  • Thiophen-3-yl vs.
  • Trifluoromethyl Nicotinamide vs.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Reported Biological Activity
Target Compound Triazolopyridazine Thiophen-3-yl, 6-(trifluoromethyl) Not specified (inferred antimicrobial)
N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-...acetamide Triazolopyridazine Methoxy, acetamide Not reported
6-(4-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-triazolo[3,4-b]thiadiazine Triazolothiadiazine 4-Methylphenyl, 4-(trifluoromethyl)phenyl Not specified
2-[(6-Methylbenzothiazol-2-yl)amino]-N-[2-(substituted phenyl)...nicotinamides Benzothiazole-nicotinamide hybrids Varied phenyl/furan substituents Antimicrobial (MIC: 2–16 µg/mL)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.